molecular formula C16H13N7O2S B2593458 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1324301-68-9

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2593458
CAS No.: 1324301-68-9
M. Wt: 367.39
InChI Key: IWWCMKTZWGPMRY-UHFFFAOYSA-N
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Description

The compound appears to contain several heterocyclic structures including a thiazole, oxadiazole, and triazole ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs . Oxadiazoles are aromatic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms; they have been widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating and withdrawing properties of these rings could have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the thiazole ring might undergo electrophilic substitution reactions, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity . The compound might also exhibit polarity due to the presence of nitrogen and oxygen atoms .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their potential antimicrobial activities. Research has shown that these compounds exhibit moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. Such findings underscore the potential of these compounds in contributing to the development of new antimicrobial agents (Jadhav et al., 2017).

Antitumor and Anticancer Activities

The structural features inherent to these compounds, including the presence of 1,2,4-triazole and 1,3,4-oxadiazole motifs, have been linked to a range of biological activities, notably antitumor and anticancer properties. For instance, the interaction of certain related compounds with alkyl and aryl isocyanates has been explored for the synthesis of novel broad-spectrum antitumor agents, highlighting the potential utility of these structural motifs in the development of new cancer treatments (Stevens et al., 1984).

Antiviral and Antifungal Activities

The exploration of similar compounds has also extended to their antiviral and antifungal efficacies. For example, the synthesis and evaluation of certain thiazole C-nucleosides have revealed significant antiviral activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, as well as an in vivo experiment against parainfluenza virus, indicating these compounds' potential as antiviral and antifungal agents (Srivastava et al., 1977).

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be studied for its potential biological activities given the presence of multiple heterocyclic rings, which are common in many biologically active compounds .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-9-13(26-10(2)18-9)15-20-21-16(25-15)19-14(24)12-8-17-23(22-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCMKTZWGPMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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